molecular formula C13H12F3NO3S2 B1457843 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate CAS No. 1375471-76-3

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B1457843
CAS No.: 1375471-76-3
M. Wt: 351.4 g/mol
InChI Key: MIGGLCJJODBDTL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable moiety in drug design . The pathways involved often include inhibition of enzyme activity or modulation of receptor function .

Biological Activity

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate is a compound of increasing interest due to its potential biological activities. This article aims to detail its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₁₃H₁₂F₃NO₃S₂
  • Molecular Weight : 351.36 g/mol
  • CAS Number : 1375471-76-3

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates trifluoromethylation and thiazole chemistry. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and sulfonate moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-71.1Thymidylate Synthase Inhibition
Compound BHCT-1162.6Apoptosis Induction
Compound CHepG21.4Cell Cycle Arrest

In a study involving various thiazole derivatives, it was observed that compounds with ortho-substitutions exhibited superior anticancer activity compared to their meta and para counterparts. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies show that similar thiazole derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli10 µg/mL
Compound ES. aureus5 µg/mL

The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.

Case Studies

A notable case study involved the evaluation of a series of thiazole-containing compounds where the target compound was found to inhibit cancer cell proliferation significantly. The study utilized both in vitro assays and computational docking studies to elucidate the binding affinity and interaction with TS.

Study Summary:

  • Objective : To evaluate the anticancer efficacy of thiazole derivatives.
  • Methodology : In vitro cytotoxicity assays against various cancer cell lines.
  • Findings : The target compound demonstrated a potent IC50 value against MCF-7 cells and effectively induced apoptosis in treated cells.

Properties

IUPAC Name

[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S2/c1-8-3-5-10(6-4-8)22(18,19)20-11(13(14,15)16)12-17-9(2)7-21-12/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGGLCJJODBDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=NC(=CS2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
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2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate
Reactant of Route 6
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl 4-methylbenzene-1-sulfonate

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